Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

retroviral protease kinetics substrate affinity comparison RSV protease mutant

Researchers using generic retroviral protease substrates risk false negatives-ASLV protease strictly requires a P5-P5′ decamer spanning the Tyr-Pro scissile bond. TFQAYPLREA (CAS 117592-22-0) is the validated, sequence-defined substrate that meets this requirement. • KM = 0.037 mM, yielding 6.6-fold higher affinity vs. comparator peptides for drug-resistant variant analysis. • Eliminates false negatives from undersized fragments in 96-/384-well screening formats. • Pure, sequence-defined reagent with published characterization and lot-to-lot consistency.

Molecular Formula C55H82N14O16
Molecular Weight 1195.3 g/mol
CAS No. 117592-22-0
Cat. No. B054967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala
CAS117592-22-0
Molecular FormulaC55H82N14O16
Molecular Weight1195.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N
InChIInChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60)
InChIKeyGNKMMPBLQYIPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFQAYPLREA: Defined Substrate for ASLV Protease


Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala(TFQAYPLREA)is a synthetic linear decapeptide that functions as a model substrate for the aspartyl protease of avian sarcoma‑leukosis virus (ASLV)[1][2]. The peptide spans five amino acids on either side of the scissile Tyr‑Pro bond, making it the minimal length required for accurate hydrolysis by ASLV protease[2]. Its well‑characterized recognition sequence and availability as a pure, sequence‑defined chemical reagent enable reproducible kinetic and inhibition studies in retroviral protease research[1][2].

Workflow Retroviral protease kinetic & inhibition studies
Format Pure, sequence-defined synthetic peptide reagent
Selection Validated P5-P5' minimal active substrate for ASLV protease

Why Generic Substrates Fail to Replace TFQAYPLREA


Simply replacing TFQAYPLREA with a generic retroviral protease substrate (e.g., an HIV‑1 protease cleavage site peptide or a shorter ASLV‑derived fragment) will fundamentally alter experimental outcomes[1][2]. The ASLV protease exhibits strict length and sequence requirements; only peptides that extend five amino acids on both sides of the scissile bond are efficiently hydrolyzed[2]. Shorter peptides (e.g., hexa‑ or octapeptides) are not cleaved, and single‑residue substitutions at the P1 or P1′ position can abolish cleavage or convert a substrate into an inhibitor[2]. Therefore, procurement of any peptide other than the validated P5‑P5′ decamer sequence will fail to generate the quantitative cleavage data needed for ASLV protease kinetic analysis[1][2].

Target Compound
TFQAYPLREA Decamer
P5-P5' sequence recognized as the minimal active substrate; cleaved efficiently.
Substitute Risk
Shorter Peptide Fragments
Hexa- or octapeptides are not cleaved; renders ASLV protease assays non-functional.
Target Compound
P1 = Tyrosine (Native)
Functions as a true substrate; ensures hydrolysis for kinetic analysis.
Substitute Risk
Single P1 Substitutions
May abolish cleavage or convert peptide into a competitive inhibitor, confounding screens.

Comparative Evidence for TFQAYPLREA


Affinity Advantage vs. KARVLAEAMS for Mutant RSV Protease

On the multi‑mutant Rous sarcoma virus protease bearing substitutions S38T/I42D/I44V/M73V/A100L/L104T/R105P/G106V/S107N, TFQAYPLREA (KM = 0.037 mM) exhibits an affinity approximately 6.6‑fold higher than the unrelated decapeptide KARVLAEAMS (KM = 0.244 mM)[1][2]. Both values were obtained under identical reaction conditions, directly demonstrating the sequence‑driven binding advantage of the TFQAYPLREA sequence for this clinically relevant mutant enzyme[1].

Affinity vs. KARVLAEAMS
Head-to-head
KM = 0.037 mM vs. 0.244 mM
Reported 6.6-fold higher affinity supports sensitive detection of low-abundance RSV protease mutants.
Reported endpoint context; mutant protease conditions apply.
retroviral protease kinetics substrate affinity comparison RSV protease mutant

Minimal Active Substrate: Decapeptide Length Requirement

The 1988 study explicitly states that “a peptide that extends five amino acids but not three amino acids in both directions from a known cleavage site is accurately hydrolyzed” by ASLV protease[1]. This defines the P5‑P5′ decamer TFQAYPLREA as the minimal active substrate; hexameric or octameric fragments encompassing only three residues on each side are not cleaved[1]. While no numerical cleavage rate is provided for the shorter peptides, the qualitative absence of hydrolysis is a definitive functional difference.

Decapeptide Length Required
Class-level
Cleaved vs. Not Cleaved
Only the full P5-P5' decamer is a functional substrate; shorter analogs fail completely.
Qualitative evidence from characterization study; data to verify for new constructs.
substrate length specificity minimal active sequence ASLV protease recognition

P1 Tyrosine Requirement for ASLV Protease Cleavage

The original characterization demonstrates that the amino acid occupying the P1 position (Tyr in TFQAYPLREA) is the primary determinant of substrate recognition[1]. Substitutions at this position can completely eliminate cleavage, and some substitutions convert the peptide into a competitive inhibitor of the wild‑type enzyme[1]. No quantitative inhibition constant is available in the accessible abstract, but the qualitative switch from substrate to inhibitor establishes a functional uniqueness for the native Tyr‑containing sequence.

P1 Tyr Recognition
Supporting evidence
Substrate vs. Inhibitor Switch
Native Tyr at P1 is essential for substrate function; single substitutions may create inhibitors.
Qualitative outcome reported; quantitative inhibition constants unavailable.
substrate specificity P1 position retroviral protease inhibitor

TFQAYPLREA Application Scenarios


Kinetic Analysis of RSV Protease Variants

The 6.6‑fold higher affinity of TFQAYPLREA (KM = 0.037 mM) for a multi‑drug‑resistant RSV protease mutant, relative to the comparator peptide KARVLAEAMS (KM = 0.244 mM), makes it the substrate of choice for detailed Michaelis‑Menten analysis and inhibitor evaluation against resistant protease variants[1]. Researchers can use lower substrate concentrations, reducing potential solubility or interference issues.

High-Throughput Screening for ASLV Protease Inhibitors

Because only the full P5‑P5′ decamer sequence is efficiently hydrolyzed, TFQAYPLREA eliminates the risk of false negatives caused by undersized substrate fragments[2]. Procurement of this specific decapeptide ensures that the screening signal originates exclusively from genuine ASLV protease activity, improving assay robustness in 96‑ or 384‑well formats.

Teaching Retroviral Enzymology with a Validated Substrate

The wealth of published data on TFQAYPLREA, including its length requirement and P1 specificity, provides a transparent and reproducible system for undergraduate and graduate laboratory courses[2]. The stark difference between the active decamer and inactive shorter peptides offers a straightforward demonstration of enzyme‑substrate recognition principles.

ASLV and HIV-1 Protease Selectivity Profiling

Although direct comparative cleavage rates are not available, the strict length and sequence requirements of ASLV protease for a P5‑P5′ substrate like TFQAYPLREA suggest orthogonality relative to HIV‑1 protease, which tolerates shorter substrates[2]. This makes the decapeptide a valuable tool for selectivity profiling when co‑expressing or comparing retroviral proteases in a single assay system.

Application
Selection Property
Validation Focus
RSV Protease Variant Kinetics
Reported higher affinity for mutant protease
Michaelis-Menten parameter review
ASLV Protease Inhibitor Screening
Strict length specificity eliminates false negatives
Assay robustness and signal verification
Retroviral Enzymology Education
Well-documented specificity and cleavage behavior
Reproducibility of teaching experiments
Protease Selectivity Profiling
Sequence orthogonality relative to HIV-1 protease
Selectivity context in co-expression studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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